![molecular formula C17H24N6OS B2452313 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 941948-48-7](/img/structure/B2452313.png)
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Descripción general
Descripción
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex synthetic compound. It features a cyclopropane ring, a piperidine group, and a pyrazolo[3,4-d]pyrimidine core with a methylthio substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Cyclopropane Formation
Cyclopropanecarboxylic acid is converted to cyclopropanecarboxamide.
Reaction conditions: Ammonia (NH₃), room temperature.
Attachment of Pyrazolo[3,4-d]pyrimidine
React cyclopropanecarboxamide with 6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl ethyl chloride.
Reaction conditions: Anhydrous potassium carbonate (K₂CO₃) as a base, DMF (dimethylformamide) as solvent, heated under reflux.
Industrial Production Methods
Large-scale production involves continuous flow chemistry.
Utilization of automated synthesis with precise temperature and pressure control to ensure high yield and purity.
Análisis De Reacciones Químicas
Substitution at the Methylthio Group
The 6-(methylthio) group undergoes oxidative activation for nucleophilic substitution. In analogous compounds (e.g., UNC1062), meta-chloroperoxybenzoic acid (m-CPBA) oxidizes methylthio to sulfone intermediates, enabling displacement by amines (e.g., n-butylamine) under basic conditions . For this compound, similar reactivity is anticipated:
Reaction | Conditions | Product |
---|---|---|
Oxidation of −SMe to −SO₂Me | m-CPBA in THF, 0–60°C | Sulfone intermediate |
Nucleophilic substitution | Amines (e.g., NH₃, alkylamines) in THF | 6-Amino derivatives |
This step is critical for introducing diverse substituents at position 6, modulating kinase inhibition activity .
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
The heterocyclic core undergoes Suzuki-Miyaura coupling for aryl group introduction. For example, coupling with arylboronic acids (e.g., 4-(N-methylsulfamoyl)phenylboronic acid) using Pd(PPh₃)₄ as a catalyst yields biaryl derivatives :
Reaction | Catalyst | Arylboronic Acid | Yield |
---|---|---|---|
Suzuki coupling at position 3 | Pd(PPh₃)₄, 150°C | 4-(N-methylsulfamoyl)phenylboronic acid | 48% |
This reaction diversifies the core structure, enhancing selectivity for Mer kinase .
Amide Hydrolysis and Derivatization
The cyclopropanecarboxamide group undergoes hydrolysis under acidic/basic conditions to form carboxylic acids or amines. For example:
Reaction | Conditions | Product |
---|---|---|
Acidic hydrolysis | HCl (6M), reflux | Cyclopropanecarboxylic acid |
Basic hydrolysis | NaOH (2M), 100°C | Cyclopropanecarboxylate salt |
Further derivatization (e.g., coupling with amines) enables prodrug development .
Piperidine Substituent Modifications
The 4-piperidinyl group participates in alkylation or acylation reactions. For instance, reaction with Boc-protected amines followed by TFA deprotection introduces secondary amines :
Reaction | Reagents | Product |
---|---|---|
Boc protection/deprotection | Boc₂O, then TFA/CH₂Cl₂ | Free amine for further functionalization |
This strategy is used to optimize pharmacokinetic properties in kinase inhibitors .
Stability Under Physiological Conditions
-
Oxidative stability : The methylthio group is susceptible to oxidation in vivo, forming sulfoxide/sulfone metabolites.
-
Amide stability : Resists hydrolysis at neutral pH but degrades under prolonged acidic/basic conditions .
Key Synthetic Intermediates
Synthesis involves sequential steps:
-
Nucleophilic displacement of bromide with ethylenediamine derivatives.
-
Amide coupling with cyclopropanecarboxylic acid using EDCl/HOBt .
Reactivity Comparison with Structural Analogs
Compared to UNC1062 (a pyrazolopyrimidine sulfonamide), this compound lacks the sulfonamide moiety but shares reactivity at the methylthio and piperidine groups. Key differences include:
Feature | Target Compound | UNC1062 |
---|---|---|
Position 6 substituent | −SMe | −NH(butyl) |
Position 3 substituent | −CH₂CH₂NHCO-cyclopropane | −SO₂NMe-aryl |
The absence of sulfonamide reduces hERG inhibition risk, a common issue in kinase inhibitors .
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a methylthio group, which are known to enhance biological activity. The synthesis of this compound can involve several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Scaffold : Achieved through condensation reactions involving hydrazines and carbonyl compounds.
- Introduction of the Piperidine Ring : Accomplished via nucleophilic substitution reactions with activated halides.
- Methylthio Group Addition : Introduced through methylation reactions using methyl iodide on a thiol precursor.
- Final Amide Formation : Coupling the cyclopropanecarboxylic acid with the amine derived from previous steps yields the final product.
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit significant biological activities. The following sections summarize key findings related to the biological applications of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 15.0 |
These results indicate that this compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
The structure of the compound suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This aligns with findings from other pyrazolo[3,4-d]pyrimidine derivatives that have demonstrated similar effects .
Case Studies and Research Findings
Recent literature highlights various studies focusing on the synthesis and functionalization of pyrazolo-type compounds, emphasizing their diverse biological activities:
- A study published in the Bull. Chem. Soc. Ethiop. explored novel pyrrolo[2,3-d]pyrimidine derivatives and their pharmacological characteristics, including anticancer and anti-inflammatory activities .
- Another investigation focused on the synthesis of 2H-pyrazolo[4,3-c]pyridines and their anti-proliferative activity against cancer cell lines such as K562 and MCF-7 .
These studies underscore the significance of structural modifications in enhancing biological activity and therapeutic potential.
Mecanismo De Acción
Molecular Targets and Pathways
Target Interaction
Interacts with enzymes and receptors due to its structural complexity.
The pyrazolo[3,4-d]pyrimidine core is key in binding to active sites.
Pathways
Modulates signal transduction pathways involved in inflammation and cell proliferation.
Inhibition of specific kinases and enzymes linked to disease progression.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(pyrazolo[3,4-d]pyrimidin-1-yl)acetamide
Similar pyrazolo[3,4-d]pyrimidine core, differing side chain.
Comparable in targeting mechanisms but distinct in its overall efficacy and application.
N-(2-(4-methylthio)-3-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide
Close structural analogue with minor differences in substitution pattern.
Unique in its specificity and biological interactions.
By exploring the synthesis, reactions, and applications of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, we see its versatility and potential across various fields. This complex compound continues to be a focal point in scientific research, promising advancements in chemistry, biology, and medicine.
Actividad Biológica
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that incorporates several structural motifs known for their biological activity. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core , a piperidine ring , and a methylthio group , all of which contribute to its pharmacological properties. The presence of these functional groups suggests the compound may interact with multiple biological targets, enhancing its potential as a therapeutic agent.
Structural Feature | Description |
---|---|
Pyrazolo[3,4-d]pyrimidine | Core structure linked to various biological activities |
Piperidine Ring | Enhances interaction with biological targets |
Methylthio Group | Modulates pharmacological properties |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit various cancer cell lines.
- Antimicrobial Properties : Structures containing thiophene and piperidine rings have shown effectiveness against bacterial strains.
- CNS Activity : Piperidine derivatives are known for their central nervous system effects, potentially offering therapeutic benefits for neurological disorders.
Case Studies and Research Findings
- Anticancer Studies : A study highlighted that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, one derivative demonstrated an IC50 value of 1.54 μM against prostate cancer cells (PC-3) and 3.36 μM against lung cancer cells (A-549) .
- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves modulation of key signaling pathways. It may interact with enzymes or receptors involved in metabolic regulation and signal transduction .
- Pharmacological Profiling : A comprehensive review of similar compounds indicated that substituents on the pyrazolo and thiophene rings significantly influence their biological activities. This underscores the importance of structural modifications in optimizing therapeutic efficacy .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent polarity, and catalyst). For example, the piperidin-1-yl group can be introduced via nucleophilic substitution under anhydrous conditions using DMF as a solvent . Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove byproducts like unreacted cyclopropanecarboxamide derivatives. Monitoring reaction progress with TLC or HPLC (C18 column, acetonitrile/water mobile phase) ensures stepwise completion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups, particularly for the cyclopropane and piperidine moieties .
- HRMS : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+H]+ ion).
- HPLC-PDA : Purity assessment (>95%) using a reversed-phase column with UV detection at 254 nm .
- X-ray crystallography (if crystals form) resolves stereochemical ambiguities in the pyrazolo[3,4-d]pyrimidine core .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantifying concentration via UV-Vis spectroscopy (λmax ~270 nm for pyrimidine derivatives) .
- Stability : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, analyzing degradation products over 24 hours using LC-MS .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer :
- Analog Design : Systematically modify substituents at positions 4 (piperidin-1-yl) and 6 (methylthio). For example, replace methylthio with ethylthio or methoxy to evaluate electronic effects on target binding .
- Biological Assays : Use kinase inhibition assays (e.g., EGFR or JAK2) to correlate substituent changes with IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding interactions with ATP-binding pockets .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify substituent contributions to potency and selectivity .
Q. How can researchers resolve contradictory biological activity data observed in different assay systems?
- Methodological Answer :
- Assay Validation : Confirm target specificity using CRISPR-knockout cell lines or competitive binding assays with known inhibitors .
- Orthogonal Methods : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridines) to identify assay-specific artifacts .
Q. What in silico approaches are suitable for predicting metabolic pathways and toxicity?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxidation of methylthio to sulfoxide) .
- Toxicity Screening : Apply ProTox-II for hepatotoxicity alerts related to the cyclopropane carboxamide group .
- CYP Inhibition : Simulate interactions with CYP3A4/2D6 using molecular dynamics (GROMACS) to assess drug-drug interaction risks .
Q. Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to minimize off-target effects?
- Methodological Answer :
- Dose Range : Use 10-point dilution series (1 nM–100 µM) to capture full sigmoidal curves. Include positive controls (e.g., staurosporine for kinase assays) .
- Counter-Screens : Test against related off-targets (e.g., PI3K for a JAK2 inhibitor) at the highest dose to calculate selectivity indices .
- Statistical Power : Employ n ≥ 3 replicates per dose, with ANOVA followed by Tukey’s post hoc test (α=0.05) .
Q. What methodologies are effective for analyzing crystallographic data of this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ=0.9 Å) for high-resolution (<1.0 Å) structures. Process data with XDS for integration and SHELXT for solution .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate with Rfree (target <0.20) .
- Hydrogen Bonding : Analyze using Mercury software, focusing on interactions between the piperidine N and backbone carbonyls of target proteins .
Propiedades
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-25-17-20-14(22-8-3-2-4-9-22)13-11-19-23(15(13)21-17)10-7-18-16(24)12-5-6-12/h11-12H,2-10H2,1H3,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVMVINITQBTBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3CC3)C(=N1)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.